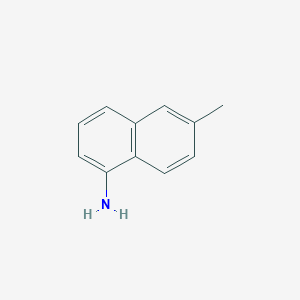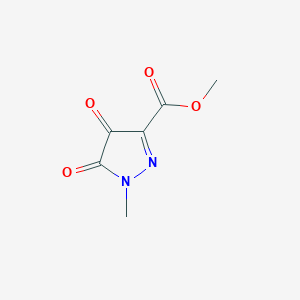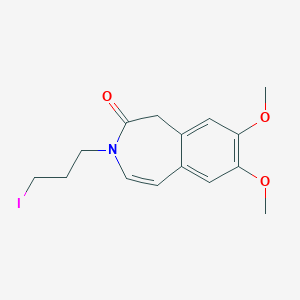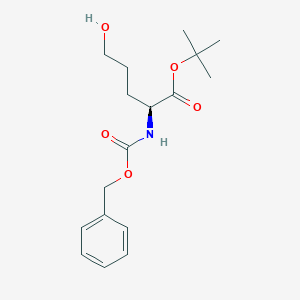
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
“2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 1040336-24-0 . It has a molecular weight of 189.22 . The IUPAC name for this compound is 2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline .
Synthesis Analysis
The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives have been synthesized for various biological studies. A study highlighted the synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, aiming to develop biologically active compounds, and these compounds were evaluated for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha, Kannan, & Gnanavel, 2016).
Electrosynthesis
The electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives has been explored, using isatins and hydrazides. Isatins served as amino-attached C1 sources, leading to the creation of various derivatives (Qian et al., 2020).
Biological and Medical Research Applications
Antitumor Activity
Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized. These analogs were tested for antitumor activity in vitro, with one compound showing potent activity (Maftei et al., 2013).
Antimicrobial Activity
Several studies have synthesized and tested 1,3,4-oxadiazole derivatives for antimicrobial activities. For instance, a series of triazolyl derived 1,3,4-oxadiazoles demonstrated moderate antibacterial activity and potent antifungal activity (Venkatagiri et al., 2018). Another study synthesized 3 - (5 - cyclohexyl - 1,3,4 - oxadiazol - 2 - yl) - N - substituted aniline derivatives and evaluated their antibacterial and antifungal activities (Kavitha, Zulfareen, Kannan, & Gnanavel, 2016).
Material Science and Chemical Synthesis
Energetic Materials
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives were synthesized and characterized for their potential as insensitive energetic materials. These materials showcased moderate thermal stabilities and insensitivity towards impact and friction, making them superior to TNT in certain aspects (Yu et al., 2017).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid. Studies included gravimetric, electrochemical, and SEM methods, indicating the formation of a protective layer and mixed inhibitor behavior (Ammal, Prajila, & Joseph, 2018).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s known that the 1,2,4-oxadiazole ring, a key structural component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Mode of Action
The presence of the 1,2,4-oxadiazole ring in the compound suggests that it might interact with its targets through intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and nh2 group .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists, and sirtuin 2 inhibitors .
Result of Action
Given the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various medical conditions .
properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHPXCQTHIVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506541 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76629-36-2 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)




![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)


![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)



